CaMKII-IN-1
Overview
Description
CaMKII-IN-1 is a potent and highly selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound has gained significant attention due to its ability to selectively inhibit CaMKII with an IC50 value of 63 nanomolar, while showing minimal activity against other kinases such as calcium/calmodulin-dependent protein kinase IV, myosin light chain kinase, p38 alpha, protein kinase B (Akt1), and protein kinase C .
Preparation Methods
The synthesis of CaMKII-IN-1 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically involves:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including halogenation, nitration, and reduction.
Coupling Reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes scaling up the synthesis process, optimizing reaction times and temperatures, and using efficient purification techniques.
Chemical Reactions Analysis
CaMKII-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert this compound into its reduced form.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CaMKII-IN-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of CaMKII in various biochemical pathways and to develop new inhibitors with improved selectivity and potency.
Biology: In biological research, this compound is used to investigate the role of CaMKII in cellular processes such as signal transduction, gene expression, and cell cycle regulation.
Medicine: In medical research, this compound is studied for its potential therapeutic applications in diseases where CaMKII is implicated, such as cardiac arrhythmias, neurodegenerative diseases, and cancer.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and to screen for potential drug candidates
Mechanism of Action
CaMKII-IN-1 exerts its effects by selectively inhibiting the activity of CaMKII. The mechanism of action involves binding to the active site of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts the signaling pathways mediated by CaMKII, leading to altered cellular responses. The molecular targets of this compound include the catalytic domain of CaMKII, where it competes with ATP and substrate binding, thereby blocking the kinase activity .
Comparison with Similar Compounds
CaMKII-IN-1 is unique in its high selectivity and potency against CaMKII compared to other similar compounds. Some similar compounds include:
KN-62: A well-known CaMKII inhibitor, but with lower selectivity and potency compared to this compound.
KN-93: Another CaMKII inhibitor with broader kinase inhibition profile and less selectivity.
AIP (Autocamtide-2-related inhibitory peptide): A peptide inhibitor of CaMKII with different mechanism of action and lower potency.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying CaMKII-related pathways and for potential therapeutic applications .
Properties
IUPAC Name |
N-[6-benzyl-2-(2-phenylethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]-3-chloro-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN5O2S/c1-21-25(30)13-8-14-27(21)38(36,37)34-28-24-20-35(19-23-11-6-3-7-12-23)18-16-26(24)32-29(33-28)31-17-15-22-9-4-2-5-10-22/h2-14H,15-20H2,1H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUUETDTMQTHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=NC3=C2CN(CC3)CC4=CC=CC=C4)NCCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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